

# A Spectroscopic Comparison of Butyl(3-methoxypropyl)amine and its Analogues

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## Compound of Interest

Compound Name: *Butyl(3-methoxypropyl)amine*

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This guide provides an objective spectroscopic comparison of **Butyl(3-methoxypropyl)amine** with its primary and tertiary amine analogues. The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of N-alkyl-3-methoxypropylamines. All quantitative data is presented in structured tables, and detailed experimental protocols for each analytical technique are provided.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **Butyl(3-methoxypropyl)amine** and its analogues. Data for **Butyl(3-methoxypropyl)amine** is predicted based on established chemical shift theory and experimental data from its analogues, providing a reliable reference for characterization.

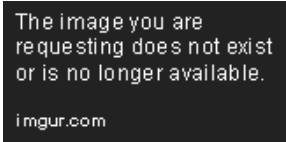
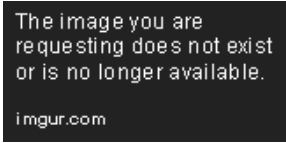
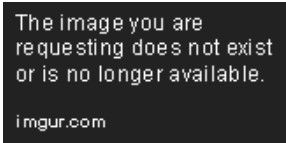
Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted and Experimental,  $\text{CDCl}_3$ )

| Compound   | Structure | Proton Assignment     | Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|--|-----------|-----------------------|----------------------------------|--------------|
| 3-Methoxypropylamine (Primary)                     |           | a: -NH <sub>2</sub>   | 1.12                             | s (broad)    |
| b: H <sub>2</sub> C-N                              | 2.76      | t                     |                                  |              |
| c: -CH <sub>2</sub> -                              | 1.74      | p                     |                                  |              |
| d: H <sub>2</sub> C-O                              | 3.42      | t                     |                                  |              |
| e: H <sub>3</sub> C-O                              | 3.32      | s                     |                                  |              |
| Butyl(3-methoxypropyl)amine (Secondary)            |           | a: -NH-               | ~1.1 (broad)                     | s (broad)    |
| b: H <sub>2</sub> C-N (propyl)                     | ~2.60     | t                     |                                  |              |
| c: -CH <sub>2</sub> - (propyl)                     | ~1.75     | p                     |                                  |              |
| d: H <sub>2</sub> C-O                              | ~3.41     | t                     |                                  |              |
| e: H <sub>3</sub> C-O                              | ~3.31     | s                     |                                  |              |
| f: H <sub>2</sub> C-N (butyl)                      | ~2.58     | t                     |                                  |              |
| g: -CH <sub>2</sub> - (butyl)                      | ~1.45     | p                     |                                  |              |
| h: -CH <sub>2</sub> - (butyl)                      | ~1.35     | sextet                |                                  |              |
| i: -CH <sub>3</sub> (butyl)                        | ~0.91     | t                     |                                  |              |
| N,N-Dimethyl-3-methoxypropylamine (Tertiary)[1][2] |           | b: H <sub>2</sub> C-N | 2.25                             | t            |
| c: -CH <sub>2</sub> -                              | 1.72      | p                     |                                  |              |
| d: H <sub>2</sub> C-O                              | 3.40      | t                     |                                  |              |

|                                      |      |   |
|--------------------------------------|------|---|
| e: $\text{H}_3\text{C-O}$            | 3.31 | s |
| j: $(\text{H}_3\text{C})_2\text{-N}$ | 2.21 | s |

Note: Predicted values are italicized. Chemical shifts for amine protons ( $-\text{NH}$ ,  $-\text{NH}_2$ ) are highly variable and depend on solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted and Experimental,  $\text{CDCl}_3$ )

| Compound  | Structure  | Carbon Assignment                | Chemical Shift ( $\delta$ , ppm) |
|---|--|----------------------------------|----------------------------------|
| 3-Methoxypropylamine (Primary)[3]               | <br>The image you are requesting does not exist or is no longer available.<br>imgur.com   | C-1 (H <sub>2</sub> C-N)         | 40.4                             |
| C-2 (-CH <sub>2</sub> -)                        | 31.6   |                                  |                                  |
| C-3 (H <sub>2</sub> C-O)                        | 71.3   |                                  |                                  |
| C-4 (H <sub>3</sub> C-O)                        | 58.6   |                                  |                                  |
| Butyl(3-methoxypropyl)amine (Secondary)         | <br>The image you are requesting does not exist or is no longer available.<br>imgur.com   | C-1 (H <sub>2</sub> C-N, propyl) | ~49.0                            |
| C-2 (-CH <sub>2</sub> -, propyl)                | ~30.0  |                                  |                                  |
| C-3 (H <sub>2</sub> C-O)                        | ~71.5  |                                  |                                  |
| C-4 (H <sub>3</sub> C-O)                        | ~58.7  |                                  |                                  |
| C-1' (H <sub>2</sub> C-N, butyl)                | ~50.0  |                                  |                                  |
| C-2' (-CH <sub>2</sub> -, butyl)                | ~32.0  |                                  |                                  |
| C-3' (-CH <sub>2</sub> -, butyl)                | ~20.5  |                                  |                                  |
| C-4' (-CH <sub>3</sub> , butyl)                 | ~14.0  |                                  |                                  |
| N,N-Dimethyl-3-methoxypropylamine (Tertiary)[2] | <br>The image you are requesting does not exist or is no longer available.<br>imgur.com | C-1 (H <sub>2</sub> C-N)         | 57.1                             |
| C-2 (-CH <sub>2</sub> -)                        | 27.5   |                                  |                                  |
| C-3 (H <sub>2</sub> C-O)                        | 71.0   |                                  |                                  |
| C-4 (H <sub>3</sub> C-O)                        | 58.7   |                                  |                                  |
| C-5 ((H <sub>3</sub> C) <sub>2</sub> -N)        | 45.4   |                                  |                                  |

Note: Predicted values are italicized. N-alkylation significantly affects the chemical shift of carbons alpha and beta to the nitrogen atom.[4][5]

Table 3: Key Infrared (IR) Absorption Data

| Compound                          | Amine Type | N-H Stretch (cm <sup>-1</sup> )                         | C-N Stretch (cm <sup>-1</sup> ) | C-O Stretch (cm <sup>-1</sup> ) |
|-----------------------------------|------------|---|---------------------------------|---------------------------------|
| 3-Methoxypropylamine              | Primary    | Two bands:<br>3380, 3300<br>(asymmetric & symmetric)[6] | ~1050-1250                      | ~1120                           |
| Butyl(3-methoxypropyl)amine       | Secondary  | One weak band:<br>~3350-3310[7]                         | ~1050-1250                      | ~1120                           |
| N,N-Dimethyl-3-methoxypropylamine | Tertiary   | Absent[7]   | ~1050-1250                      | ~1120                           |

Table 4: Mass Spectrometry (MS) Fragmentation Data

| Compound                          | Molecular Weight (g/mol) | Molecular Ion ( $M^+$ , m/z) | Key Fragment Ion (m/z) & Identity  |
|-----------------------------------|--------------------------|------------------------------|--|
| 3-Methoxypropylamine              | 89.14[8]                 | 89                           | 44: $[CH_2=NH_2]^+$ (from $\alpha$ -cleavage)  |
| Butyl(3-methoxypropyl)amine       | 145.25                   | 145                          | 102: $[CH_2(CH_2)_2OCH_3-NH=CH_2]^+$ (loss of $C_3H_7\cdot$ via $\alpha$ -cleavage)<br>86: $[CH_3(CH_2)_3-NH=CH_2]^+$ (loss of $\cdot CH_2OCH_3$ via $\alpha$ -cleavage) |
| N,N-Dimethyl-3-methoxypropylamine | 117.19[9]                | 117                          | 58: $[CH_2=N(CH_3)_2]^+$ (from $\alpha$ -cleavage)   |

Note: The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[10] The most prominent fragmentation pathway for aliphatic amines is  $\alpha$ -cleavage, resulting in a resonance-stabilized iminium cation.[10][11]

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of the amine sample into a clean, dry vial.[12]
  - Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ).[7]
  - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[7][13]
  - The final solution height in the NMR tube should be approximately 4-5 cm.[12]

- Cap the NMR tube securely.
- Data Acquisition:
  - The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed using the deuterium signal from the solvent.
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used. Key parameters include a  $30^\circ$  pulse width, an acquisition time of  $\sim 4$  seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are acquired for good signal-to-noise.[\[14\]](#)
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a higher number of scans (e.g., 512 or more) and a larger sample concentration are required for a good spectrum.[\[7\]](#)[\[14\]](#)
  - All chemical shifts are referenced internally to the residual solvent signal (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[\[15\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[16\]](#)
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
  - Place one to two drops of the liquid amine sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[\[16\]](#)
- Data Acquisition:
  - Acquire the sample spectrum over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .[\[10\]](#)
  - To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans).

- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

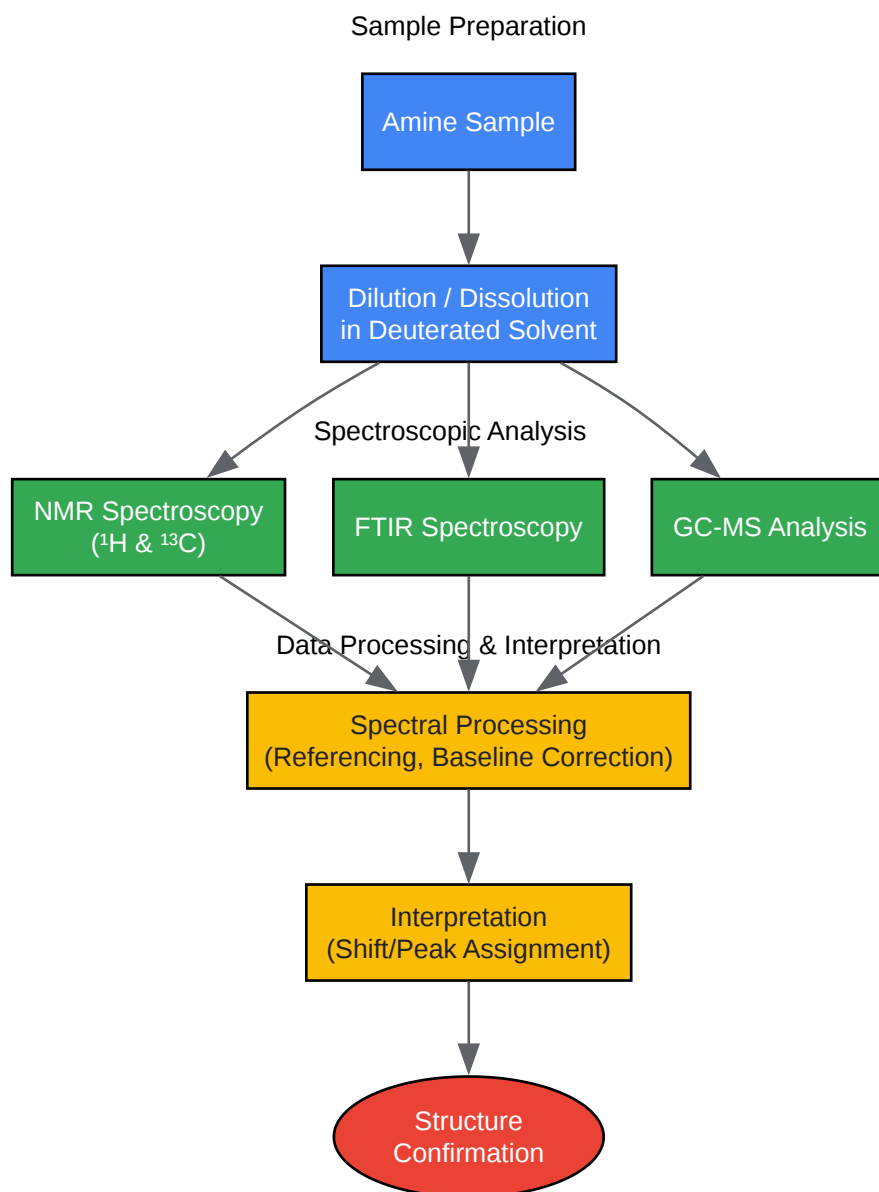
- Sample Preparation:
  - Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
  - Transfer the solution to a 2 mL autosampler vial and cap securely.
- Data Acquisition:
  - Gas Chromatography (GC):
    - Inject 1  $\mu\text{L}$  of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.
    - The components are separated on a capillary column (e.g., a non-polar DB-5ms or similar).
    - A temperature program is used to elute the compounds, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
  - Mass Spectrometry (MS):
    - As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
    - Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.
    - The mass analyzer (e.g., a quadrupole) scans a mass range (e.g.,  $m/z$  30–300) to detect the molecular ion and its fragment ions.[\[17\]](#)
    - The resulting total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak are recorded.



## Visualizations

### Experimental Workflow

The general workflow for the spectroscopic analysis and characterization of an amine sample is outlined below.



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Caption: General workflow for spectroscopic analysis.

## Mass Spectrometry Fragmentation Pathway

The characteristic  $\alpha$ -cleavage fragmentation pathway for a secondary amine like **Butyl(3-methoxypropyl)amine** is a critical tool for structural identification.

Caption: Alpha-cleavage in **Butyl(3-methoxypropyl)amine**.

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